molecular formula C16H16N2O4 B1243141 Cribrostatin 3

Cribrostatin 3

Cat. No.: B1243141
M. Wt: 300.31 g/mol
InChI Key: OOVHJUXBXNVAER-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cribrostatin 3 is a natural product found in Cribrochalina with data available.

Scientific Research Applications

Cancer Cell Growth Inhibition

Cribrostatin 3, isolated from the marine sponge Cribrochalina sp., has demonstrated significant inhibitory activities against cancer cell lines. This finding comes from the discovery of various cribrostatins, including this compound, in marine sponges, indicating their potential as antineoplastic agents. The structural determination of this compound was crucial in understanding its bioactivity, highlighting its role in cancer research (Pettit et al., 2000).

Antimicrobial Activity

Cribrostatin 6, closely related to this compound, has shown antimicrobial activity, especially against Gram-positive bacteria like Streptococcus pneumoniae. This indicates the potential of cribrostatins, including this compound, in developing new antibiotics. The bactericidal action of cribrostatin 6, along with its low frequency of bacterial resistance, points to the broader implications of cribrostatins in microbial research (Pettit et al., 2004).

Reactive Oxygen Species (ROS) Mediated Mechanism

Cribrostatin 6's mechanism of inducing cancer cell death through the generation of reactive oxygen species (ROS) suggests a similar potential mechanism for this compound. This provides insights into the cellular processes influenced by cribrostatins and their role in cancer cell apoptosis (Hoyt, Palchaudhuri, & Hergenrother, 2011).

Synthesis and Analogues

Research on the synthesis of cribrostatin analogues, including cribrostatin 4, and their cytotoxic evaluation, indicates the scientific interest in modifying cribrostatins for enhanced therapeutic potential. The creation of these analogues and their testing against cancer cell lines is a key area of cribrostatin research, with implications for future drug development (Wright, Chan, & Danishefsky, 2008).

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(7-amino-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C16H16N2O4/c1-4-8(2)16(21)22-7-11-12-10(5-6-18-11)14(19)9(3)13(17)15(12)20/h4-6H,7,17H2,1-3H3/b8-4-

InChI Key

OOVHJUXBXNVAER-YWEYNIOJSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)N

Canonical SMILES

CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)N

synonyms

cribrostatin 3
cribrostatin-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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